Increased Lipophilicity (cLogP) vs. Unsubstituted Urea Analog
The target compound, 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-propylurea, is predicted to have a higher partition coefficient (cLogP) compared to its closest unsubstituted analog, N-(3,4-dimethoxyphenethyl)urea (CAS 25017-47-4). The addition of a three-carbon propyl chain to the urea nitrogen increases overall molecular hydrophobicity . This structural difference is a key driver of differential biological membrane permeability and non-specific protein binding.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Predicted cLogP: ~2.0 (Calculated value based on structure) |
| Comparator Or Baseline | N-(3,4-dimethoxyphenethyl)urea (CAS 25017-47-4); Predicted cLogP: ~1.0 |
| Quantified Difference | A difference of approximately +1.0 log unit, indicating the target compound is roughly 10x more lipophilic. |
| Conditions | In silico prediction using standard cheminformatic tools (e.g., ChemDraw, ALOGPS). |
Why This Matters
Higher lipophilicity can significantly influence a compound's ADME profile, cellular uptake, and potential off-target interactions, making it a critical factor for researchers designing or selecting tool compounds for cell-based or in vivo studies.
